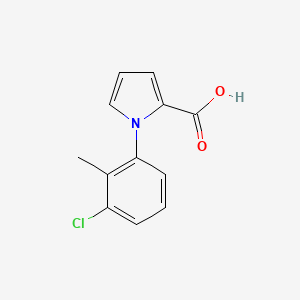

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid

Description

1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative featuring a carboxylic acid group at the 2nd position of the pyrrole ring and a 3-chloro-2-methylphenyl substituent at the 1st position. For example, methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate () serves as a precursor to the target compound via ester hydrolysis.

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-8-9(13)4-2-5-10(8)14-7-3-6-11(14)12(15)16/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDPXFPYQRDGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the 3-Chloro-2-methylphenyl Group: This step involves the reaction of the pyrrole ring with 3-chloro-2-methylbenzaldehyde under acidic or basic conditions to form the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Pyrrole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit potent antimicrobial properties. For instance, modifications of pyrrole-2-carboxamide derivatives have shown significant activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL), indicating that similar derivatives of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid could be effective against tuberculosis .

Antioxidant Properties

Research indicates that pyrrole derivatives can possess strong antioxidant activity. Compounds structurally similar to this compound have been synthesized and tested for their ability to scavenge free radicals, with some exhibiting antioxidant effects greater than ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Cancer Therapeutics

Pyrrole derivatives are being explored as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. For example, pyrrole-based compounds have been identified as inhibitors of the MmpL3 enzyme in M. tuberculosis, which is also a target in cancer therapy due to its role in cell proliferation . The structural characteristics of this compound may provide a scaffold for developing new anticancer drugs.

Case Studies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing chloro-substituted phenols and pyrrole precursors.

- Functional Group Modifications : Introducing various substituents to enhance biological activity.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position Effects

- Chloro and Methyl Groups : The 3-chloro-2-methylphenyl substituent in the target compound introduces steric hindrance and electron-withdrawing effects, likely improving binding specificity in drug-receptor interactions compared to 3-chloro-4-methylphenyl () .

- Methoxy vs. Methyl : The 3-chloro-4-methoxyphenyl analog () has higher polarity due to the methoxy group, which may enhance water solubility but reduce membrane permeability compared to methyl-substituted derivatives .

Biological Activity

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its role in various biological systems. The presence of the chloro and methyl groups enhances its lipophilicity and biological interactions. Its molecular formula is , with a molecular weight of approximately 225.65 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrrole carboxylic acids exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related pyrrole compounds range from 3.12 to 12.5 μg/mL, suggesting potential efficacy for this compound as an antimicrobial agent .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. A study on pyrrole derivatives indicated that modifications at specific positions on the pyrrole ring could enhance cytotoxic effects against cancer cell lines. For example, certain derivatives showed IC50 values below 10 μM against various cancer cell lines .

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound could inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways essential for microbial or cancer cell survival.

- Receptor Modulation : It may interact with receptors involved in cell signaling pathways, influencing processes such as apoptosis or proliferation.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with similar compounds is useful:

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Pyrrole benzamide derivatives | 3.125 | Antimicrobial |

| Pyrrole-2-carboxamides | <0.016 | Antituberculosis |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyrrole derivatives against Staphylococcus aureus, revealing that modifications at the 2-position significantly enhanced potency .

- Anticancer Activity : Research on pyrrole derivatives indicated that certain structural modifications led to increased cytotoxicity against human cancer cell lines, with some compounds achieving IC50 values less than 10 μM .

Q & A

Q. What are the optimal synthetic routes for 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling a substituted pyrrole precursor with a chlorinated aromatic moiety. For example, methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate (CAS: 952959-41-0) is a key intermediate, synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Reaction conditions such as temperature (60–120°C), solvent polarity (DMF or THF), and catalysts (e.g., Lewis acids) critically affect regioselectivity and yield. Hydrolysis of the methyl ester under basic conditions (NaOH/EtOH) yields the final carboxylic acid derivative .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

1H and 13C NMR are essential for confirming the substitution pattern. For example:

- The pyrrole ring protons appear as distinct doublets (δ 6.3–7.1 ppm), with coupling constants (J = 3–4 Hz) indicating adjacent protons.

- Aromatic protons from the 3-chloro-2-methylphenyl group split into multiplet patterns (δ 7.2–7.5 ppm), with deshielding due to electron-withdrawing Cl and methyl groups .

- Integration ratios and 2D NMR (COSY, HSQC) help distinguish between regioisomers.

Q. What computational methods predict the compound’s physicochemical properties?

Density Functional Theory (DFT) calculations can estimate:

- LogP (3.2): Reflects moderate hydrophobicity, critical for membrane permeability in biological studies .

- Topological Polar Surface Area (42.2 Ų): Predicts low blood-brain barrier penetration .

- Molecular electrostatic potential maps identify reactive sites (e.g., carboxylic acid group) for derivatization .

Advanced Research Questions

Q. How to address contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values (e.g., enzyme inhibition vs. cellular assays) may arise from:

- Solubility differences: The carboxylic acid group’s ionization state (pH-dependent) affects bioavailability. Use buffered solutions (pH 7.4) for in vitro assays .

- Off-target effects: Include orthogonal assays (e.g., thermal shift assays for target engagement) to validate specificity .

- Batch purity: HPLC-MS (as in ) ensures >95% purity, avoiding interference from synthetic byproducts.

Q. What strategies optimize the compound’s stability under physiological conditions?

- Prodrug design: Esterification of the carboxylic acid improves metabolic stability. For example, methyl esters show prolonged half-life in plasma but require enzymatic cleavage for activation .

- Co-crystallization studies: Identify degradation-prone motifs (e.g., pyrrole ring oxidation) and modify substituents (e.g., electron-donating groups) to enhance stability .

Q. How to resolve spectral overlaps in mass spectrometry for this compound and its metabolites?

- High-resolution MS (HRMS): Differentiate between the parent compound (m/z 235.6663) and metabolites (e.g., hydroxylated or demethylated derivatives) using exact mass (<5 ppm error) .

- MS/MS fragmentation: Characteristic cleavage patterns (e.g., loss of CO2 from the carboxylic acid group) confirm structural identity .

Methodological Recommendations

7. Best practices for analytical characterization:

- HPLC method (RP-C18): Use a gradient of acetonitrile/0.1% formic acid (30→70% over 20 min) with UV detection at 254 nm. Validate linearity (R² > 0.99) and LOD/LOQ .

- X-ray crystallography: Co-crystallize with a protein target (e.g., kinases) to determine binding modes and guide SAR .

8. Handling synthetic challenges in scale-up:

- Byproduct minimization: Monitor reaction progress via TLC or in situ IR to detect intermediates (e.g., unhydrolyzed esters).

- Green chemistry approaches: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.